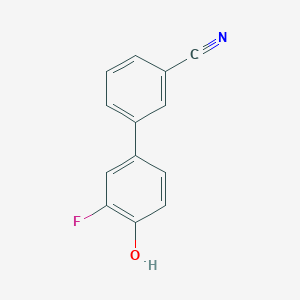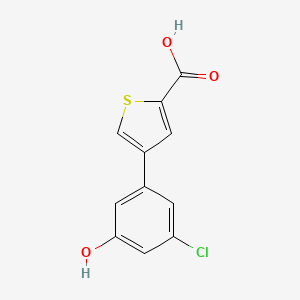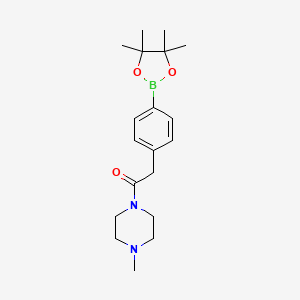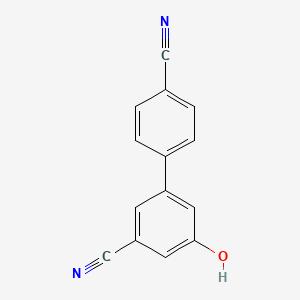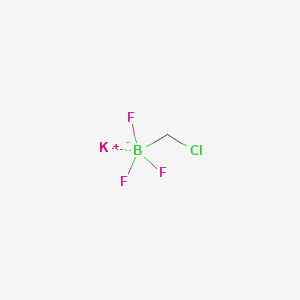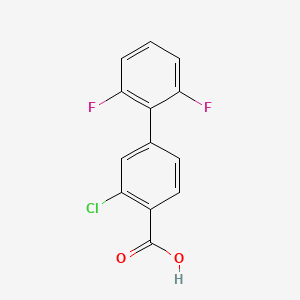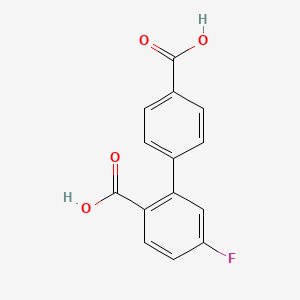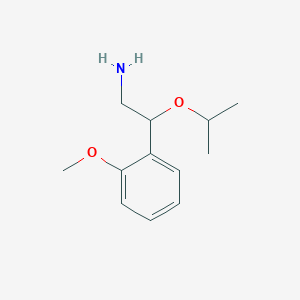
2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine is a compound that has been explored in various synthetic pathways due to its potential as an intermediate in pharmaceutical synthesis. For example, a study outlined a new method for synthesizing an optically active intermediate for (R,R)-formoterol, highlighting the compound's role in the synthesis of bronchodilators (Wei Fan, Lei Chen, Li Hai, Yong Wu, 2008). Additionally, research has been conducted on the metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous medium, which demonstrates the compound's utility in creating complex heterocyclic structures (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).
Catalytic Applications
The compound has also been investigated for its potential in catalysis. Research on Palladium(II) complexes of (pyridyl)imine ligands, which include structures derived from similar compounds, has shown promising results for the methoxycarbonylation of olefins, a process important for the production of esters used in various industrial applications (Zethu Zulu, George S. Nyamato, Thandeka A. Tshabalala, S. Ojwach, 2020).
Material Science and Engineering
In the field of material science, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including structures similar to this compound, has been studied for potential medical applications due to the enhanced thermal stability and biological activity of the modified polymers (H. M. Aly, H. L. A. El-Mohdy, 2015).
Analytical Toxicology
Although the focus is on excluding drug use and side effects, it's worth mentioning a study in the analytical toxicology domain that investigated the in vitro toxicokinetics of novel NBOMe derivatives, including compounds structurally related to this compound. This research is critical for understanding the metabolic pathways and potential toxicological impacts of new synthetic compounds (Lilian H. J. Richter, J. Menges, Lea Wagmann, S. Brandt, A. Stratford, F. Westphal, V. Flockerzi, M. Meyer, 2019).
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-2-propan-2-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-12(8-13)10-6-4-5-7-11(10)14-3/h4-7,9,12H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFBILKLUKSVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CN)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


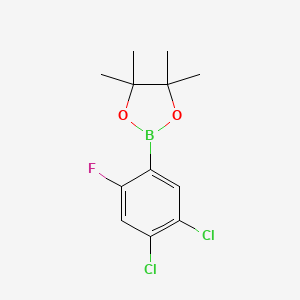
![2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422153.png)
